molecular formula C26H25N5O2 B11971153 5-(2-(Benzyloxy)phenyl)-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 303107-88-2

5-(2-(Benzyloxy)phenyl)-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11971153
CAS No.: 303107-88-2
M. Wt: 439.5 g/mol
InChI Key: BQPFODJNSUILDE-WPWMEQJKSA-N
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Description

5-(2-(Benzyloxy)phenyl)-N’-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a dimethylaminobenzylidene group, and a pyrazole carbohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)phenyl)-N’-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the benzyloxyphenyl derivative, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the condensation of the pyrazole derivative with the dimethylaminobenzylidene group under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyloxy)phenyl)-N’-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-(Benzyloxy)phenyl)-N’-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)phenyl)-N’-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(Benzyloxy)phenyl)-N’-(4-(methylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(2-(Benzyloxy)phenyl)-N’-(4-(ethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes .

Properties

CAS No.

303107-88-2

Molecular Formula

C26H25N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H25N5O2/c1-31(2)21-14-12-19(13-15-21)17-27-30-26(32)24-16-23(28-29-24)22-10-6-7-11-25(22)33-18-20-8-4-3-5-9-20/h3-17H,18H2,1-2H3,(H,28,29)(H,30,32)/b27-17+

InChI Key

BQPFODJNSUILDE-WPWMEQJKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

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